molecular formula C16H13BrN2O2 B6567913 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922000-14-4

3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B6567913
CAS RN: 922000-14-4
M. Wt: 345.19 g/mol
InChI Key: HJBMSGXNOAEPKV-UHFFFAOYSA-N
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Description

3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (3-Br-THQB) is an organic compound that has been extensively studied due to its potential applications in various scientific research fields. 3-Br-THQB has been found to have a variety of biochemical and physiological effects, as well as a wide range of advantages and limitations for laboratory experiments. In

Scientific Research Applications

Quorum Sensing Inhibition

Quorum sensing is a communication mechanism used by bacteria to coordinate group behaviors. This compound acts as an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii (AbaR) and the quorum-sensing repressor in Pseudomonas aeruginosa (QscR) . By disrupting quorum sensing, it may help control bacterial virulence and biofilm formation.

Plant Growth Regulation

Given its resemblance to indole derivatives, this compound might influence plant growth. Indole-3-acetic acid, a related molecule, is a plant hormone involved in various physiological processes . Investigating its effects on plant development could be intriguing.

Mechanism of Action

Target of Action

The primary targets of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and regulation of gene expression.

Mode of Action

The compound acts as an active inhibitor of its targets . It binds to the LuxR-type receptor and QscR, thereby disrupting their normal function. This interaction leads to changes in the regulation of gene expression within the bacteria, potentially affecting their growth and virulence.

properties

IUPAC Name

3-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBMSGXNOAEPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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